molecular formula C21H21FN4O2 B2966895 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894034-25-4

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2966895
CAS No.: 894034-25-4
M. Wt: 380.423
InChI Key: TZJHEMSDCINTFB-UHFFFAOYSA-N
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Description

1-(2-(1H-Indol-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a urea-based small molecule characterized by a 1H-indole moiety linked via an ethyl group and a 5-oxopyrrolidin-3-yl group substituted with a 3-fluorophenyl ring. The indole group contributes aromatic and hydrogen-bonding interactions, while the fluorophenyl-pyrrolidinone moiety may influence metabolic stability and target binding . This compound shares structural motifs with kinase inhibitors or GPCR modulators but lacks explicit biological data in the provided evidence.

Properties

IUPAC Name

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-indol-1-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c22-16-5-3-6-18(12-16)26-14-17(13-20(26)27)24-21(28)23-9-11-25-10-8-15-4-1-2-7-19(15)25/h1-8,10,12,17H,9,11,13-14H2,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJHEMSDCINTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NCCN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H21FN4O2
  • Molecular Weight : 348.4 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The indole moiety is known for its role in modulating neurotransmitter systems, particularly serotonin receptors, while the pyrrolidine ring contributes to its binding affinity and selectivity.

Key Mechanisms:

  • Serotonin Receptor Modulation : The indole structure may interact with serotonin receptors, influencing mood and cognitive functions.
  • Inhibition of Enzymatic Activity : The urea group can act as a competitive inhibitor for certain enzymes, potentially affecting metabolic pathways.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Research suggests that compounds with indole structures may offer neuroprotective benefits. They potentially mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
NeuroprotectiveReduction in oxidative stress
SerotonergicModulation of serotonin receptors

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy and safety profiles.

Case Study 1: Anticancer Activity

In a study on indole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Neuroprotective Effects

A study evaluating the neuroprotective effects of indole derivatives highlighted the ability of these compounds to reduce neuronal cell death induced by oxidative stress. The results suggested that the compound could modulate antioxidant defenses in neuronal cells.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity Evidence Source
Target Compound C21H21FN4O2 380.4 3-Fluorophenyl, 1H-indol-1-yl ethyl Not explicitly stated N/A
1-(2-(1H-Indol-3-yl)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea C21H21FN4O2 380.4 4-Fluorophenyl, 1H-indol-3-yl ethyl Unspecified (structural analogue)
1-(2-(Dimethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea C17H26N4O2 318.4 3,4-Dimethylphenyl, dimethylaminoethyl Unspecified (structural analogue)
1-(4-Bromo-3-((5-methoxypyridin-3-yl)oxy)phenyl)-3-methylurea C14H13BrN2O3 353.2 Bromophenyl, methoxypyridinyl Glucokinase activation (compound 1 in )

Key Observations :

  • Fluorophenyl Position : The target compound’s 3-fluorophenyl group (meta-substitution) contrasts with the 4-fluorophenyl (para-substitution) in the analogue from . This positional difference may alter electronic properties and steric interactions with target proteins.
  • Indole Substitution: The target compound’s indole is substituted at the 1-position, whereas ’s analogue uses the 3-position.
  • Pyrrolidinone Modifications: The dimethylphenyl and dimethylaminoethyl groups in suggest enhanced lipophilicity, which may improve membrane permeability but reduce solubility compared to the fluorophenyl-indole combination in the target compound .

Functional Analogues with Urea Linkers

Table 2: Activity Comparison of Urea-Containing Compounds

Compound Name/ID Target/Activity Structural Features Efficacy/Potency Evidence Source
1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (Compound 1) Glucokinase activation Chloro-fluorophenoxy, dimethoxyphenyl High efficacy as glucokinase activator
(E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea (Compound 3) Analgesic potential Triazinan-ylidene, chlorobenzyl Promising analgesic activity
Target Compound Hypothesized kinase or GPCR modulation Indole-1-yl, 3-fluorophenyl-pyrrolidinone Unknown (structural inference from urea linkers) N/A

Key Observations :

  • Glucokinase Activation: Compound 1 from demonstrates that urea derivatives with halogenated aromatic systems (e.g., chloro-fluorophenoxy) can enhance glucokinase activity. The target compound’s 3-fluorophenyl group may similarly engage in halogen bonding but lacks the pyridinyl-diversity seen in Compound 1 .
  • Analgesic Activity: Compound 3’s triazinan-ylidene core highlights the role of rigid, planar structures in analgesia. The target compound’s pyrrolidinone ring provides conformational flexibility, which may reduce target specificity compared to Compound 3 .

Metabolic and Physicochemical Profiles

  • However, the absence of triazole rings (as in ) may limit antifungal efficacy .

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